An In-depth Technical Guide to the Chemical Properties of S-Aminoethylcysteine
An In-depth Technical Guide to the Chemical Properties of S-Aminoethylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Aminoethylcysteine (AEC), also known as thialysine, is a sulfur-containing analogue of the essential amino acid L-lysine. In AEC, the γ-methylene group of lysine is replaced by a sulfur atom. This structural similarity allows AEC to act as a lysine antagonist, interfering with metabolic pathways that utilize lysine. Its ability to inhibit protein synthesis and compete with lysine for enzymatic binding sites has made it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the chemical properties of S-Aminoethylcysteine, including its synthesis, purification, and analytical characterization, supported by experimental protocols and data.
Chemical and Physical Properties
S-Aminoethylcysteine is a non-proteinogenic amino acid with the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol .[1][2] It exists as a solid at room temperature.[3]
Table 1: General Chemical Properties of S-Aminoethylcysteine
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(2-aminoethyl)sulfanylpropanoic acid | [2] |
| Synonyms | Thialysine, S-(2-Aminoethyl)-L-cysteine, Thiosine | [2] |
| Molecular Formula | C₅H₁₂N₂O₂S | [2] |
| Molecular Weight | 164.23 g/mol | [2] |
| CAS Number | 2936-69-8 | [2] |
pKa Values and Isoelectric Point
Table 2: Predicted Physicochemical Properties of S-Aminoethylcysteine
| Property | Predicted Value | Source |
| Water Solubility | 40.3 g/L | ALOGPS |
| logP | -3.3 | ALOGPS |
| logS | -0.61 | ALOGPS |
| pKa (Strongest Acidic) | 2.52 | ChemAxon |
| pKa (Strongest Basic) | 9.58 | ChemAxon |
| Physiological Charge | 1 | ChemAxon |
| Hydrogen Acceptor Count | 4 | ChemAxon |
| Hydrogen Donor Count | 3 | ChemAxon |
| Polar Surface Area | 114.1 Ų | ChemAxon |
| Rotatable Bond Count | 5 | ChemAxon |
Note: These values are computationally predicted and may not reflect experimentally determined values.
Solubility
S-Aminoethylcysteine is predicted to be soluble in water.[1] The solubility of amino acids is generally influenced by pH and the presence of salts. For cysteine, a related amino acid, solubility is high in water and polar organic solvents like ethanol and methanol, but limited in non-polar solvents. The solubility of cysteine is also pH-dependent, with increased solubility at lower pH due to the protonation of the amino groups. Similar trends can be expected for S-Aminoethylcysteine.
Stability
Aqueous solutions of cysteine are known to oxidize to cystine, especially at neutral or basic pH.[4] The stability of cysteine solutions is greater in acidic conditions.[5][6] Given the structural similarity, S-Aminoethylcysteine solutions may also be susceptible to oxidation and should be handled accordingly, preferably stored under inert gas and at low temperatures.
Synthesis and Purification
S-Aminoethylcysteine can be synthesized by the reaction of L-cysteine with 2-bromoethylamine.[7][8] The synthesis involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon of 2-bromoethylamine.
Experimental Protocol: Synthesis of S-Aminoethylcysteine
This protocol is adapted from the general principles of S-alkylation of cysteine.
Materials:
-
L-cysteine hydrochloride
-
2-Bromoethylamine hydrobromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium acetate
Procedure:
-
Dissolve L-cysteine hydrochloride (1.6 g) in 50 ml of water.
-
In a separate flask, prepare a solution of 2-bromoethylamine hydrobromide.
-
Combine the two solutions and adjust the pH to be slightly alkaline using a solution of sodium hydroxide, while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the solution to pH 4 with hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash it successively with water, ethanol, and ether.
-
For recrystallization, dissolve the crude product in a minimal volume of hot 1N hydrochloric acid, dilute with boiling water, and then add a hot solution of sodium acetate. Lustrous plates of S-Aminoethylcysteine should crystallize upon cooling.[7]
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a common method for purifying amino acids.[9] Since S-Aminoethylcysteine is a basic amino acid, cation-exchange chromatography is a suitable purification method.[10][11][12][13][14]
Experimental Workflow: Purification of S-Aminoethylcysteine by Cation-Exchange Chromatography
Caption: Workflow for the purification of S-Aminoethylcysteine using cation-exchange chromatography.
Analytical Methods
Several analytical techniques can be employed for the characterization and quantification of S-Aminoethylcysteine.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of amino acids.[15][16][17][18] For the analysis of S-Aminoethylcysteine, a C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).
Table 3: Example HPLC Method for S-Aminoethylcysteine Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 0% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and structure of S-Aminoethylcysteine. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 165.2.
Biological Interactions and Signaling Pathways
S-Aminoethylcysteine's primary biological role stems from its structural mimicry of L-lysine. This allows it to interfere with lysine's metabolic pathways and functions.
Inhibition of Protein Synthesis
AEC can be mistakenly recognized by lysyl-tRNA synthetase, the enzyme responsible for charging tRNA with lysine. This leads to the incorporation of AEC into proteins in place of lysine, which can alter protein structure and function, ultimately inhibiting protein synthesis.[3]
Signaling Pathway: Interference of AEC with Lysine Metabolism
Caption: AEC competes with lysine for lysyl-tRNA synthetase, leading to its incorporation into proteins and subsequent inhibition of protein synthesis.
Inhibition of Lysine Biosynthesis
In many microorganisms, the biosynthesis of lysine is regulated by feedback inhibition, where lysine itself inhibits key enzymes in its own synthesis pathway, such as aspartokinase. As a lysine analog, AEC can mimic this feedback inhibition, thereby blocking the production of lysine and inhibiting microbial growth.[19][20][21] This property makes AEC a useful selective agent in microbiology and genetics.
Logical Relationship: AEC as an Inhibitor of Lysine Biosynthesis
Caption: AEC mimics the feedback inhibition of lysine on aspartokinase, a key enzyme in the lysine biosynthesis pathway.
Conclusion
S-Aminoethylcysteine is a valuable research tool due to its close structural resemblance to L-lysine, which allows it to act as a potent antagonist in biological systems. This guide has provided a comprehensive overview of its chemical properties, including methods for its synthesis, purification, and analysis. The provided experimental protocols and diagrams offer a practical resource for researchers and scientists working with this important amino acid analogue. Further research to experimentally determine key physicochemical parameters such as pKa values and solubility will enhance the utility of AEC in various scientific disciplines.
References
- 1. Human Metabolome Database: Showing metabocard for S-(2-Aminoethyl)-L-cysteine (HMDB0033518) [hmdb.ca]
- 2. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 3. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial N-acetylation of an L-lysine antagonist, S-(beta-aminoethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diaion.com [diaion.com]
- 11. bio-rad.com [bio-rad.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]
- 14. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
